1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among the two nitrogen atoms, one carries a hydrogen atom and is a pyrrole-type nitrogen atom, while the other is a pyridine type nitrogen atom .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a planar 5-membered ring. It exists in two equivalent tautomeric forms because the hydrogen can be bound to one or another nitrogen atom .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis
Imidazole is a highly polar compound, as evidenced by its electric dipole moment . It is highly soluble in water .Scientific Research Applications
Catalyst in Synthesis of Tetrasubstituted Imidazoles
1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole and its derivatives serve as catalysts in the synthesis of 1,2,4,5-tetrasubstituted imidazoles. These catalysts facilitate one-pot, multi-component condensation processes, proving efficient under solvent-free conditions. This application is significant in streamlining synthetic procedures in chemical research (Zolfigol et al., 2013), (Davoodnia et al., 2010).
In Synthesis of Nitroolefins and Nitroarenes
This compound is also relevant in the synthesis of nitroolefins and nitroarenes. Researchers have used related ionic liquids as nitrating agents for various arylboronic acids and alpha, beta-unsaturated acids. This application is crucial for developing mild conditions in organic synthesis (Zarei et al., 2018).
Formation of Imidazolone and Pyrimidinone Derivatives
The compound is instrumental in the formation of sulfonyl-imidazolone derivatives. This synthesis involves a multi-component reaction, highlighting the versatility of this compound in creating diverse chemical structures (Nematpour et al., 2016).
Synthesis of Benzimidazoles
It's also used in the synthesis of benzimidazoles. Researchers have utilized ionic liquid versions of this compound to catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes. This process is significant for its efficiency and use of green oxidants (Khazaei et al., 2011).
Electrophysiological Activity in Medical Research
In the field of medicinal chemistry, derivatives of this compound have shown electrophysiological activity, particularly in the development of class III agents for cardiac applications. This highlights its potential in pharmaceutical research (Morgan et al., 1990).
Antiulcer Agent Development
Another area of medicinal chemistry where this compound finds application is in the development of antiulcer agents. Derivatives of this compound have been synthesized as potential antisecretory and cytoprotective agents, expanding its utility in therapeutic applications (Starrett et al., 1989).
Farnesyltransferase Inhibitor for Tumor Treatment
Additionally, this compound has been explored in the synthesis of farnesyltransferase inhibitors, demonstrating potent antitumor activity. This indicates its valuable role in cancer research and treatment (Hunt et al., 2000).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is TTK . TTK, also known as Monopolar spindle 1 (Mps1), is a dual-specificity protein kinase that is involved in the spindle assembly checkpoint which functions during cell mitosis .
Mode of Action
The compound acts as an inhibitor of TTK . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibitory action disrupts the normal function of TTK, leading to changes in cell division .
Biochemical Pathways
The inhibition of TTK by the compound affects the spindle assembly checkpoint pathway. This checkpoint ensures that chromosomes are properly aligned before cell division proceeds. When TTK is inhibited, this checkpoint may fail, leading to errors in chromosome segregation .
Result of Action
The inhibition of TTK by the compound can lead to cell cycle arrest and apoptosis, or programmed cell death . This is due to the failure of the spindle assembly checkpoint, resulting in errors in chromosome segregation and genomic instability .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-11-23(21,22)17-19-15-5-3-4-6-16(15)20(17)12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPJVRKVQRSMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.